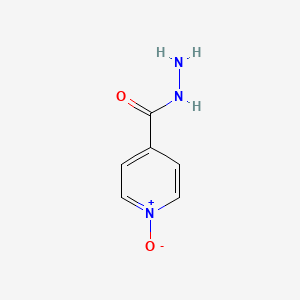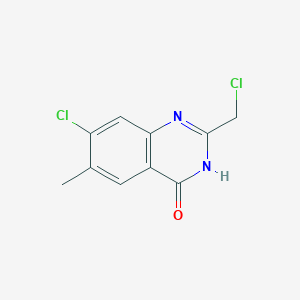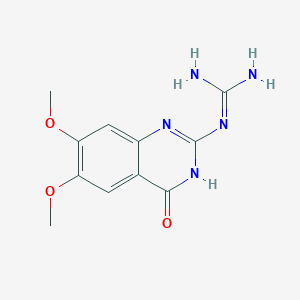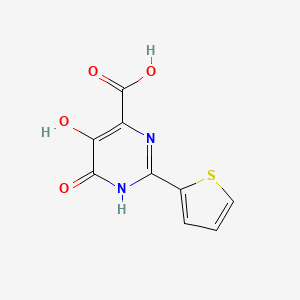![molecular formula C14H17BrN2O4S B1436611 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate CAS No. 591212-97-4](/img/structure/B1436611.png)
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate
Overview
Description
“3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate” is a chemical compound with the molecular formula C14H17BrN2O4S . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H17BrN2O4S/c1-2-14(18)17(21)24-12-7-5-6-11(10-12)19-16-13-8-3-4-9-15(13)25(22,23)20-16/h3-10,14H,2H2,1H3,(H,19,20) .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 423.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.
Scientific Research Applications
Benzothiazole Derivatives in Drug Development
Benzothiazole and its derivatives are highlighted for their significant pharmaceutical applications. These compounds have been identified for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Some benzothiazole derivatives are in clinical use for treating various diseases, indicating the structural potential of such compounds in drug discovery and development (Kamal, Hussaini, & Malik, 2015).
Antimicrobial and Antioxidant Activities
Research on benzoxazole derivatives, a class closely related to benzothiazoles, demonstrates their importance in material science and medicinal chemistry due to significant pharmacological activities. Microwave-assisted synthesis of benzoxazole derivatives has been explored to increase the diversity and quicken research in modern chemistry. This method has been beneficial for synthesizing benzoxazole, showing extensive class chemical substances not only in pharmaceutical chemistry but also in dyestuff, polymer industries, agrochemical, and optical brighteners (Özil & Menteşe, 2020).
Synthetic and Pharmacological Potential
The synthetic and pharmacological potential of sultone derivatives, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, an underinvestigated building block, has been reviewed for its possible applications in constructing new molecular systems with attractive pharmacological properties. The study indicates a scarcity of research on this heterocyclic system and suggests that derivatives deserve attention for experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Antioxidant and Anti-inflammatory Agents
The development of benzofused thiazole derivatives for in vitro antioxidant and anti-inflammatory activities showcases the therapeutic potential of this class of compounds. The synthesized derivatives were evaluated, indicating their significant activity and suggesting the importance of benzothiazole as a template for evaluating new anti-inflammatory agents (Raut et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate are caspase-3 and caspase-7 . These enzymes play a crucial role in the execution-phase of cell apoptosis or programmed cell death .
Mode of Action
This compound interacts with its targets, caspase-3 and caspase-7, by inhibiting their activity . This inhibition prevents the execution-phase of apoptosis, thereby affecting the normal cell death process .
Biochemical Pathways
The compound affects the apoptosis pathway. By inhibiting caspase-3 and caspase-7, it disrupts the normal progression of apoptosis. This can have downstream effects on cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of caspase-3 and caspase-7, which can lead to the disruption of normal apoptosis. This can result in increased cell survival and potentially uncontrolled cell proliferation .
Biochemical Analysis
Biochemical Properties
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit human mast cell tryptase, an enzyme involved in allergic reactions and inflammation . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction is crucial for studying the enzyme’s function and developing potential therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of certain bacteria and algae, making it useful in antifouling applications. Additionally, it affects the expression of genes involved in inflammation and immune responses, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like human mast cell tryptase by binding to their active sites, thereby preventing substrate catalysis . This inhibition is often time-dependent and involves the formation of a stable enzyme-inhibitor complex. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in inhibiting the growth of marine organisms
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and affects cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, such as inflammation and tissue damage. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which modify the compound to facilitate its excretion from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness. These transport and distribution properties are important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in biochemical reactions. Understanding these localization mechanisms is essential for harnessing the compound’s full potential in research and therapeutic contexts.
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4S/c1-2-11(15)14(18)21-9-5-8-16-13-10-6-3-4-7-12(10)22(19,20)17-13/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFAECROAOLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)


![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)

![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)

![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)